molecular formula C13H19NO B13599003 4-(3,5-Dimethylphenoxy)piperidine

4-(3,5-Dimethylphenoxy)piperidine

Cat. No.: B13599003
M. Wt: 205.30 g/mol
InChI Key: WEGOTGQNSCWPEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,5-Dimethylphenoxy)piperidine is a chemical compound featuring a piperidine ring substituted with a 3,5-dimethylphenoxy group. This structure is of significant interest in medicinal chemistry as a versatile building block for the discovery and development of novel therapeutic agents. Piperidine derivatives are recognized as a privileged scaffold in drug design, particularly for central nervous system (CNS) targets . Notably, the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine structure is a known pharmacophore for pure opioid receptor antagonists . While classical opioid antagonists like naloxone require an N-allyl or N-cyclopropylmethyl group, this piperidine-based class exhibits pure antagonist activity even with N-methyl substituents, representing a novel pharmacophore . This core structure has been successfully developed into several pharmacologically important molecules, including the peripherally selective antagonist alvimopan (for GI motility) and the potent, selective kappa opioid receptor antagonist JDTic, which has been investigated for the treatment of depression, anxiety, and substance abuse . Furthermore, piperidine and phenoxy-containing structures are commonly investigated for their affinity at sigma receptors (σ1R and σ2R), which are implicated in neuromodulation and pain, and histamine H3 receptors, which regulate the release of numerous neurotransmitters . As a piperidine derivative, this compound serves as a critical intermediate for synthesizing and optimizing new chemical entities for preclinical research in these areas. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

4-(3,5-dimethylphenoxy)piperidine

InChI

InChI=1S/C13H19NO/c1-10-7-11(2)9-13(8-10)15-12-3-5-14-6-4-12/h7-9,12,14H,3-6H2,1-2H3

InChI Key

WEGOTGQNSCWPEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC2CCNCC2)C

Origin of Product

United States

Chemical Reactions Analysis

4-(3,5-Dimethylphenoxy)piperidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide . Major products formed from these reactions include various substituted piperidines and phenolic compounds .

Scientific Research Applications

4-(3,5-Dimethylphenoxy)piperidine is a chemical compound featuring a piperidine ring substituted with a 3,5-dimethylphenoxy group at the fourth position. It has a molecular formula of C13H19NOC_{13}H_{19}NO and a molecular weight of approximately 219.30 g/mol. The phenoxy group enhances its lipophilicity and potential biological activity.

Pharmaceutical Development

  • Analgesic and Anti-Inflammatory Agent Research indicates that this compound is explored for its potential as an analgesic and anti-inflammatory agent. The dimethylphenoxy group contributes to its interaction with biological targets, including receptors involved in pain modulation.
  • Neuroprotective Effects Studies suggest that compounds with similar structures may exhibit neuroprotective effects, making them candidates for further pharmacological development.
  • Interaction with Biological Systems Studies on the interactions of this compound with biological systems have revealed insights into its mechanism of action. It has been shown to interact with specific receptors involved in neurotransmission and pain pathways. These interactions suggest that the compound may modulate physiological responses through receptor binding and signaling pathways.

Anti-HIV-1 agent

Piperidine is present in the linker of non-nucleoside reverse transcriptase inhibitors (NNRTIs) . Piperidine-substituted thiophene[3,2-d]pyrimidine derivatives have been identified as potent against a wide range of HIV-1 strains carrying single NNRTI-resistant mutations .

Research

4-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide, a pyrimidine-based derivative, has potential biological activities.

  • Antiviral Studies Compounds with similar structures to the target compound showed EC50EC_{50} values ranging from 130 to 263 µM against specific viral targets, indicating moderate antiviral potential.
  • Tyrosinase Inhibition In kinetic studies involving tyrosinase, the compound demonstrated a significant reduction in diphenolase activity, suggesting its potential use in cosmetic formulations aimed at skin lightening.
  • Fungicidal Applications Research into related picolinamide compounds has shown promising results in controlling fungal pathogens in agricultural settings, which could lead to the development of new fungicides based on this chemical structure.

Chemical Reactions

1-BOC-4-(4-bromo-3,5-dimethylphenoxy)piperidine can undergo various types of chemical reactions:

  • Substitution Reactions The bromine atom in the phenoxy group can be substituted with other nucleophiles.
  • Oxidation and Reduction Reactions The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atom or other functional groups.
  • Ester Hydrolysis The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research

1-BOC-4-(4-bromo-3,5-dimethylphenoxy)piperidine has several scientific research applications:

  • Chemistry It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic transformations.
  • Biology The compound can be employed in the study of biological pathways and as a probe to investigate enzyme activities.
  • Industry The compound is used in the production of specialty chemicals and materials with specific properties.

1-BOC-4-(4-bromo-3,5-dimethylphenoxy)piperidine is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities.

  • Target Interaction Modulation of receptor activities through hydrogen bonding and π-π interactions.
  • Pharmacological Applications Potential use in cancer treatment (e.g., melanoma) and inflammatory diseases.
  • In Vitro Findings Significant inhibition of cancer cell proliferation.
  • In Vivo Findings Reduction of lung fibrosis and inflammation in animal models.

Mechanism of Action

Comparison with Similar Compounds

Substituent Position and Steric Effects

  • 4-(2,3-Dimethylphenoxy)piperidine (Patent compound): Differs in the methyl group positions (2,3 vs. 3,5). This positional isomer is used as an anti-mycobacterial agent, highlighting how substituent placement affects bioactivity .
  • Piperidin-4-yl and Piperidin-3-yl Esters (): These esters (e.g., piperidin-4-yl 2-(4-(4-hydroxy-3-isopropylbenzyl)-3,5-dimethylphenoxy)acetate) demonstrate how esterification at different piperidine positions (3 vs. 4) alters polarity and bioavailability. Yields vary significantly (36–94%), suggesting steric hindrance impacts synthesis efficiency .

Halogenated Derivatives

  • 4-(3,5-Difluorophenyl)piperidine (CAS: 412310-88-4): Fluorine substitution introduces electronegativity, reducing pKa (predicted: ~10.62) compared to methyl groups. This enhances membrane permeability but may reduce metabolic stability .
  • 4-[2-(3,5-Difluorophenyl)ethyl]piperidine : The ethyl linker increases hydrophobicity (density: 1.076 g/cm³) and boiling point (282.5°C), making it suitable for high-temperature applications .

Piperazine vs. Piperidine Frameworks

  • HBK Series (HBK14–HBK19): Piperazine-based analogs (e.g., HBK17: 1N-[3-(2,5-dimethylphenoxy)propyl]-4N-(2-methoxyphenyl)piperazine) show that replacing piperidine with piperazine introduces additional nitrogen atoms, altering basicity and receptor binding. These compounds are explored for CNS applications .

Pharmacologically Active Derivatives

  • Ebastine (4-(benzhydryloxy)-1-[4-(4-tert-butylphenyl)-4-oxobutyl]piperidine): A bulkier benzhydryloxy group confers H1 receptor antagonism, used in allergy treatment. The axial orientation of substituents on the piperidine ring is critical for activity .

Physicochemical Properties and Bioactivity

  • Lipophilicity: Methyl groups (3,5-dimethylphenoxy) enhance lipophilicity compared to fluorine analogs, favoring blood-brain barrier penetration .
  • pKa Trends : Piperidine derivatives typically have pKa ~10–11. Fluorinated analogs (e.g., 4-[2-(3,5-difluorophenyl)ethyl]piperidine, pKa 10.62) show slightly reduced basicity due to electron-withdrawing effects .
  • Thermal Stability : Ethyl-linked derivatives (e.g., 4-[2-(3,5-difluorophenyl)ethyl]piperidine) exhibit higher boiling points (282.5°C), making them suitable for high-temperature processes .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 4-(3,5-Dimethylphenoxy)piperidine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis of phenoxy-substituted piperidines typically involves nucleophilic substitution or condensation reactions. For example, Knoevenagel condensation catalyzed by piperidine has been used for analogous compounds (e.g., phenoxy-benzaldehydes), where the phenoxy group is introduced via reaction with a benzaldehyde derivative . Optimization may include varying solvents (e.g., nitriles, ethers), temperature control, and base selection (e.g., NaOH in dichloromethane, as seen in related syntheses ). Purification via column chromatography or recrystallization is recommended to achieve high purity (>95%) .

Q. How can the structural integrity and purity of this compound be validated?

  • Methodological Answer : Characterization should combine nuclear magnetic resonance (NMR) for functional group analysis (e.g., aromatic protons at δ 6.5–7.0 ppm for dimethylphenoxy groups) and high-resolution mass spectrometry (HRMS) to confirm molecular weight . Differential scanning calorimetry (DSC) or X-ray crystallography (if crystalline) can assess crystallinity and stability .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer : Based on analogous piperidine derivatives, wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye irritation . Use fume hoods to avoid inhalation risks, as piperidine derivatives may release toxic fumes (e.g., NOx, CO) under decomposition . Store in airtight containers away from oxidizers and moisture .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to neurological targets (e.g., histamine receptors)?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) can simulate interactions with histamine H3 receptors, leveraging structural analogs like 4-(3,5-Dichlorophenyl)piperidine hydrochloride, which shows affinity for neurological targets . Density functional theory (DFT) calculations may optimize substituent effects (e.g., methyl vs. chloro groups) on binding energy .

Q. What strategies improve the stability of this compound in aqueous formulations for in vivo studies?

  • Methodological Answer : Stability can be enhanced via salt formation (e.g., hydrochloride salts ) or encapsulation in liposomes. Accelerated stability testing (40°C/75% RH for 6 months) under ICH guidelines can identify degradation pathways. HPLC monitoring for byproducts (e.g., hydrolyzed phenols) is advised .

Q. How do structural modifications (e.g., fluorination) of the phenoxy group affect the compound’s pharmacokinetic profile?

  • Methodological Answer : Fluorination typically enhances metabolic stability and bioavailability. Compare logP values (via shake-flask method) and plasma protein binding (ultrafiltration assays) of this compound with its fluorinated analogs (e.g., 4-(3,5-Difluorophenyl)piperidine ). In vitro CYP450 inhibition assays can assess hepatic clearance differences .

Q. What experimental designs resolve contradictions in reported toxicity data for piperidine derivatives?

  • Methodological Answer : Conduct tiered toxicity testing:

  • In vitro : Ames test for mutagenicity; MTT assay for cytotoxicity in HepG2 cells .
  • In vivo : Acute oral toxicity (OECD 423) in rodents, focusing on neurobehavioral endpoints .
  • Cross-validate results using structure-activity relationship (SAR) models to identify toxicophores .

Methodological Notes

  • Synthesis Challenges : Discontinued availability of precursors (e.g., 3-(3,5-Dimethylphenoxy)piperidine ) may necessitate in-house synthesis of intermediates.
  • Data Gaps : Ecotoxicity and biodegradability data are scarce; follow OECD 301 guidelines for environmental risk assessment .
  • Instrumentation : Use LC-MS/MS for trace impurity analysis and ensure NMR spectrometers are calibrated with deuterated solvents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.